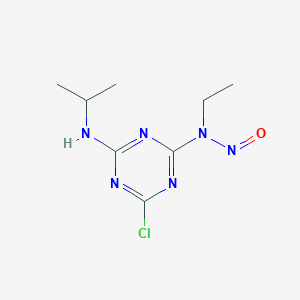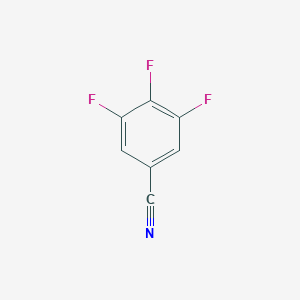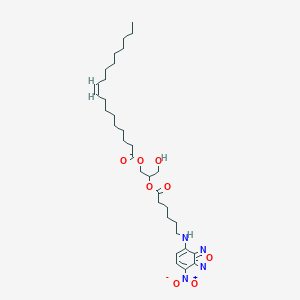
Nbd-DG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nbd-DG (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2-deoxyglucose) is a fluorescent glucose analog that has been widely used in scientific research for the past few decades. It is a non-radioactive alternative to radioactive glucose and is used to study glucose metabolism in living cells.
Mecanismo De Acción
Nbd-DG is taken up by cells through the glucose transporter proteins (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to form Nbd-DG-6-phosphate. This compound cannot be further metabolized and accumulates in the cell. The accumulation of Nbd-DG-6-phosphate can be visualized using fluorescence microscopy.
Efectos Bioquímicos Y Fisiológicos
Nbd-DG has been shown to have minimal effects on glucose metabolism and does not interfere with normal cellular functions. It has been used in studies to measure glucose uptake in various tissues, including the brain, heart, and skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Nbd-DG is that it is a non-radioactive alternative to radioactive glucose. This makes it safer to use in lab experiments and reduces the risk of exposure to radiation. Nbd-DG is also more stable than radioactive glucose, which has a short half-life. However, Nbd-DG has some limitations, including its cost and the fact that it cannot be used in vivo.
Direcciones Futuras
There are several future directions for the use of Nbd-DG in scientific research. One area of interest is the study of glucose metabolism in cancer cells. Nbd-DG has been used to identify cancer cells that have high glucose uptake, which is a characteristic of many types of cancer. Another area of interest is the development of new fluorescent glucose analogs that can be used in vivo. These compounds could be used to study glucose metabolism in living organisms and could have potential applications in the diagnosis and treatment of diseases such as diabetes and cancer.
Conclusion:
In conclusion, Nbd-DG is a fluorescent glucose analog that has been widely used in scientific research for the past few decades. It is a non-radioactive alternative to radioactive glucose and is used to study glucose metabolism in living cells. Nbd-DG has minimal effects on glucose metabolism and does not interfere with normal cellular functions. It has several advantages over radioactive glucose, including its safety and stability. However, it also has some limitations, including its cost and inability to be used in vivo. There are several future directions for the use of Nbd-DG in scientific research, including the study of glucose metabolism in cancer cells and the development of new fluorescent glucose analogs.
Métodos De Síntesis
The synthesis of Nbd-DG involves the reaction of 2-deoxy-D-glucose with 7-nitrobenz-2-oxa-1,3-diazole-4-yl chloride in the presence of a base. The reaction results in the formation of Nbd-DG, which is a yellow crystalline powder. The purity of the compound can be determined using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Nbd-DG is used in various scientific research applications, including the study of glucose metabolism, glucose transport, and glucose uptake in living cells. It is also used to study the effects of insulin and other hormones on glucose metabolism. Nbd-DG has been used in studies related to cancer, diabetes, and obesity.
Propiedades
Número CAS |
155581-64-9 |
|---|---|
Nombre del producto |
Nbd-DG |
Fórmula molecular |
C33H52N4O8 |
Peso molecular |
632.8 g/mol |
Nombre IUPAC |
[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H52N4O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(39)43-26-27(25-38)44-31(40)21-18-16-19-24-34-28-22-23-29(37(41)42)33-32(28)35-45-36-33/h9-10,22-23,27,34,38H,2-8,11-21,24-26H2,1H3/b10-9- |
Clave InChI |
OLPXOHBIRITKMO-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Sinónimos |
1-oleoyl-2-(6-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)hexanoyl)glycerol 1-oleoyl-2-hexanoyl-NBD-glycerol NBD-DG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



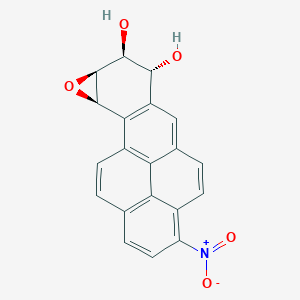
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
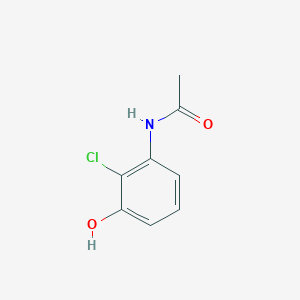
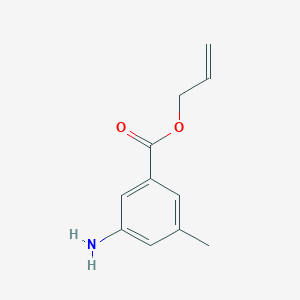
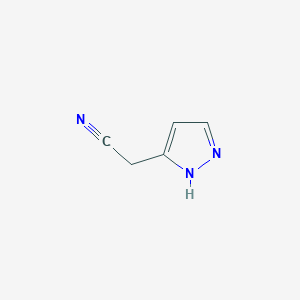
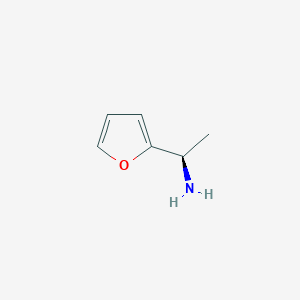
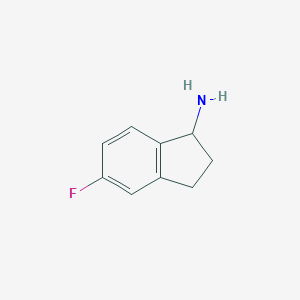
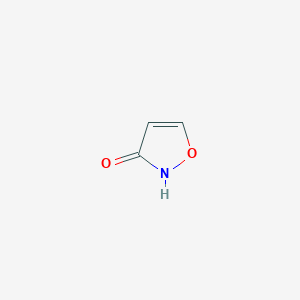
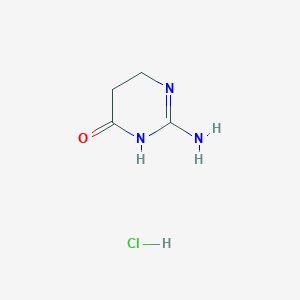
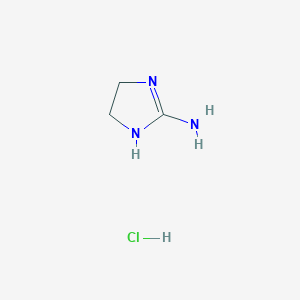
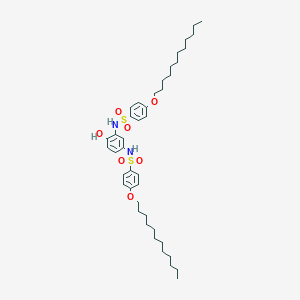
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
